Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate
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Overview
Description
Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate is a complex organic compound that features a quinazoline moiety. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate typically involves multiple steps:
Formation of the Quinazoline Moiety: This can be achieved through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its therapeutic effects.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate can be compared with other quinazoline derivatives:
Methyl 4-[(quinazolin-4-ylamino)methyl]benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Bromo-4-[(quinazolin-4-ylamino)methyl]benzoic acid: The carboxylic acid derivative, which may have different solubility and reactivity properties.
Properties
IUPAC Name |
methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-23-17(22)11-6-7-12(14(18)8-11)9-19-16-13-4-2-3-5-15(13)20-10-21-16/h2-8,10H,9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNUHWMHRFZKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CNC2=NC=NC3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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